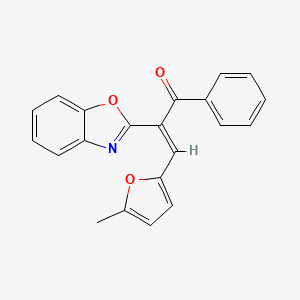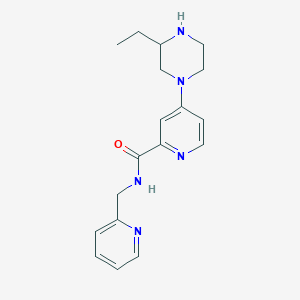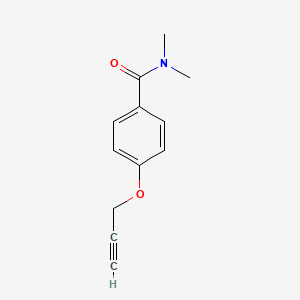
N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPB is a benzamide derivative that is synthesized through a multistep process, and its unique structure makes it a promising candidate for various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide is not fully understood, but it is believed to involve the modulation of various biochemical and physiological processes. N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide has been shown to interact with various proteins, including ion channels, enzymes, and receptors, which may contribute to its effects on neuronal function and other physiological processes.
Biochemical and Physiological Effects
N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the activation of ion channels. These effects may contribute to the potential therapeutic benefits of N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide in various disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide in lab experiments is its unique structure, which may allow for the selective modulation of specific biochemical and physiological processes. However, one limitation of using N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide, including the investigation of its potential therapeutic applications in various disease states, the elucidation of its mechanism of action, and the development of new synthetic methods for its preparation. Additionally, further studies are needed to assess the safety and toxicity of N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide in various experimental settings.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction to obtain the desired product. The process starts with the reaction of 4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylamine to form the intermediate amide, which is subsequently reacted with propargyl bromide to form the propargylamide intermediate. Finally, the propargylamide intermediate is coupled with 4-hydroxy-1-methylquinolin-2(1H)-one to obtain the desired product, N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide.
Applications De Recherche Scientifique
N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide has been studied for its effects on various physiological processes, including neurotransmitter release, ion channel function, and enzyme activity. In neuroscience, N,N-dimethyl-4-(2-propyn-1-yloxy)benzamide has been investigated for its potential use as a tool in studying neuronal function and plasticity.
Propriétés
IUPAC Name |
N,N-dimethyl-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-4-9-15-11-7-5-10(6-8-11)12(14)13(2)3/h1,5-8H,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFTJCVUKUHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5311228.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311232.png)
![methyl 5-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5311242.png)
![6-hydroxy-2-[2-(3-iodo-4-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5311249.png)
![ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5311253.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5311259.png)
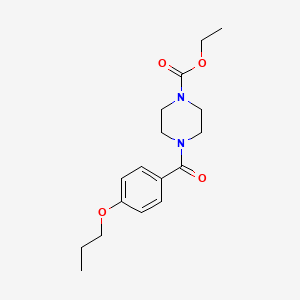
![(4R)-4-(4-{[(3-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5311277.png)
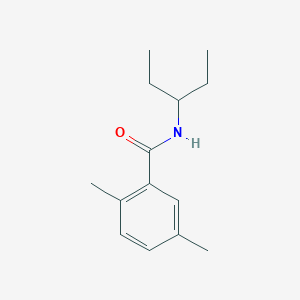
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N,N-diethylbenzamide](/img/structure/B5311286.png)
![N-(3-methoxypropyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311295.png)
![3-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1-isoindolinone](/img/structure/B5311301.png)
